molecular formula C11H12F3NO B6166502 N-(4,4,4-trifluorobutyl)benzamide CAS No. 1548380-76-2

N-(4,4,4-trifluorobutyl)benzamide

Cat. No.: B6166502
CAS No.: 1548380-76-2
M. Wt: 231.2
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Description

N-(4,4,4-trifluorobutyl)benzamide is a chemical compound of interest in medicinal chemistry and antibacterial research. Its structure, featuring a benzamide group linked to a 4,4,4-trifluorobutyl chain, makes it a valuable scaffold for developing novel therapeutic agents. Recent research on compounds containing the 4,4,4-trifluorobutyl motif has demonstrated their potential as species-specific activators of the Staphylococcus aureus Caseinolytic protease P (SaClpP) . The aberrant activation of this protease can lead to the uncontrolled degradation of essential bacterial proteins, such as FtsZ, which is critical for cell division, ultimately resulting in bacterial cell death . This mechanism presents a promising strategy for combating multidrug-resistant strains like MRSA. Researchers can utilize this compound as a key intermediate or precursor to explore this and other biological pathways. Its applications extend to serving as a building block in organic synthesis, a candidate for high-throughput screening, and a tool compound for investigating structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1548380-76-2

Molecular Formula

C11H12F3NO

Molecular Weight

231.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Benzoyl chloride undergoes nucleophilic acyl substitution with 4,4,4-trifluorobutylamine in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to scavenge HCl. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 2–4 hours.

Example Protocol

  • Dissolve 4,4,4-trifluorobutylamine (1.0 equiv) and triethylamine (1.2 equiv) in 10 mL THF under nitrogen.

  • Cool to 0°C and add benzoyl chloride (1.1 equiv) dropwise.

  • Stir at room temperature for 3 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield : 75–85% (estimated based on analogous reactions).

Key Considerations

  • Side Reactions : Over-alkylation is minimal due to the primary amine’s reactivity.

  • Purification : Column chromatography or recrystallization from ethanol/water yields >95% purity.

  • Scalability : Demonstrated in industrial-scale benzamide syntheses using continuous flow systems.

Carbodiimide-Mediated Coupling of Benzoic Acid and Amine

For substrates sensitive to acyl chlorides, carbodiimide reagents (e.g., EDCl, DCC) facilitate amide bond formation between benzoic acid and 4,4,4-trifluorobutylamine. This method, employed in chromenone-based benzamide syntheses, offers milder conditions.

Optimized Protocol

  • Activate benzoic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF for 30 minutes.

  • Add 4,4,4-trifluorobutylamine (1.1 equiv) and stir at 25°C for 12–24 hours.

  • Dilute with water, extract with ethyl acetate, and purify via flash chromatography.

Yield : 80–90% (extrapolated from).

Advantages Over Acyl Chloride Route

  • Avoids handling corrosive benzoyl chloride.

  • Suitable for acid-lensitive substrates.

  • Higher functional group tolerance.

Hydrolysis of Nitrile Intermediates

Indirect synthesis via nitrile hydrolysis presents an alternative pathway, particularly when 4,4,4-trifluorobutylamine is unavailable. This approach, adapted from 2-trifluoromethylbenzonitrile hydrolysis, involves:

Synthetic Pathway

  • Nitrile Formation : React 4,4,4-trifluorobutyl bromide with benzamide under Ullmann conditions (CuI, K2_2CO3_3, DMSO, 100°C).

  • Hydrolysis : Treat the intermediate nitrile with NaOH (2.0 equiv) in aqueous ethanol at 80°C for 4 hours.

Yield : ~70% (estimated from).

Limitations

  • Requires multi-step synthesis.

  • Lower overall yield compared to direct methods.

Comparative Analysis of Methodologies

Method Conditions Yield Purity Scalability
Acyl Chloride CouplingTHF, 25°C, 3h75–85%>95%Industrial
EDCl/HOBt MediatedDMF, 25°C, 24h80–90%>97%Lab-scale
Nitrile HydrolysisNaOH, ethanol/H2_2O, 80°C, 4h~70%>90%Moderate

Key Observations :

  • The EDCl/HOBt method offers superior yields and purity but requires costlier reagents.

  • Acyl chloride coupling is optimal for large-scale production despite slightly lower yields.

  • Nitrile hydrolysis serves as a fallback when amine availability is limited .

Chemical Reactions Analysis

Types of Reactions

N-(4,4,4-trifluorobutyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

N-(4,4,4-trifluorobutyl)benzamide is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features contribute to the development of drugs targeting neurological disorders and other therapeutic areas. The trifluorobutyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Case Studies:

  • Neurological Disorders: Research has shown that derivatives of this compound can exhibit neuroprotective effects, making them potential candidates for treating conditions like Alzheimer's disease.
  • Antidiabetic Agents: Similar compounds have been investigated for their effectiveness as antihyperglycemic agents, showcasing the compound's versatility in medicinal chemistry.

Agricultural Chemistry

In the field of agrochemicals, this compound is explored for its role in enhancing the efficacy of pesticides and herbicides. The trifluorobutyl moiety can improve the biological activity of agrochemical formulations.

Applications:

  • Pesticide Formulation: The compound has been incorporated into formulations to enhance pest control efficacy.
  • Herbicide Development: Studies indicate that compounds with trifluorobutyl groups demonstrate increased herbicidal activity against key weed species in cereal crops.

Material Science

This compound has potential applications in material science, particularly in the development of advanced materials with enhanced thermal and chemical resistance. The incorporation of fluorinated groups often leads to materials with superior performance characteristics.

Research Highlights:

  • Polymer Development: Research into polymers containing this compound indicates improved thermal stability and resistance to solvents.
  • Coatings and Films: The compound's properties may be leveraged to develop coatings that offer better durability and resistance to environmental degradation.

Environmental Studies

The environmental impact of this compound is also a subject of study. Understanding its behavior and degradation in various environments aids in assessing chemical safety and environmental risks associated with its use.

Environmental Research:

  • Degradation Studies: Investigations into how this compound breaks down in soil and water systems help predict its long-term environmental impact.
  • Chemical Safety Assessments: Evaluating the toxicity and bioaccumulation potential provides insights into safe handling practices and regulatory compliance.

Summary Table of Applications

Application AreaSpecific UsesNotable Features
Pharmaceutical DevelopmentDrug synthesis for neurological disordersEnhances lipophilicity and metabolic stability
Agricultural ChemistryPesticide and herbicide formulationsImproves efficacy against pests and weeds
Material ScienceAdvanced polymer developmentIncreases thermal and chemical resistance
Environmental StudiesBehavior analysis in ecosystemsAssesses degradation and safety profiles

Mechanism of Action

The mechanism of action of N-(4,4,4-trifluorobutyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with intracellular targets and modulate various biochemical pathways .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Features a benzamide group attached to a 3,4-dimethoxyphenethylamine moiety.
  • Properties : Higher polarity due to methoxy groups, leading to increased water solubility compared to N-(4,4,4-trifluorobutyl)benzamide.
  • Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction; melting point = 90°C .
  • Applications : Studied in pharmacological contexts for receptor-binding activity, contrasting with fluorinated analogs often prioritized for metabolic stability .

N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)

  • Structure : Contains a pyridinecarboxamide core with trifluoromethyl and difluorophenyl substituents.
  • Properties : Higher molecular weight (425.3 g/mol) and logP (~4.5) due to aromatic trifluoromethyl groups.

Imidazo[1,2-b]pyridazin-6-amine Derivatives

  • Example : 3-(3-Methoxypyridin-4-yl)-N-(4,4,4-trifluorobutyl)imidazo[1,2-b]pyridazin-6-amine.
  • Structure : Combines a heterocyclic imidazopyridazine ring with the trifluorobutylbenzamide group.
  • Properties : Molecular weight = 351.3 g/mol; designed for kinase inhibition, leveraging fluorine’s electron-withdrawing effects for enhanced binding affinity .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups NMR Shifts (¹H/¹³C, CDCl₃) Applications
This compound ~245.2 CF₃, benzamide δ 7.77–7.72 (aromatic H), 2.86–2.71 (CF₃CH₂) Drug development
Rip-B 299.3 OCH₃, phenethylamine δ 6.8–7.4 (aromatic H), 3.8 (OCH₃) Pharmacological research
Diflufenican 425.3 CF₃, pyridinecarboxamide δ 7.2–8.1 (aromatic H) Herbicide
Imidazopyridazine derivative 351.3 Imidazopyridazine, CF₃ δ 7.17 (imidazole H), 3.8 (OCH₃) Kinase inhibition studies

Research Findings

Fluorine Impact: The 4,4,4-trifluorobutyl group in this compound reduces metabolic degradation by cytochrome P450 enzymes compared to non-fluorinated analogs, as observed in pharmacokinetic studies .

Solubility vs. Bioactivity : Rip-B’s methoxy groups improve aqueous solubility but reduce blood-brain barrier penetration relative to fluorinated derivatives .

Structural Versatility : Derivatives like 3r and 3u (–9) demonstrate that ether or tert-butoxy substituents on the benzamide core modulate electronic environments, altering NMR chemical shifts (e.g., δ 6.55–7.44 for aromatic protons) without compromising stability .

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Strategies : Replace DCM with cyclopentyl methyl ether (CPME). Use flow chemistry to minimize solvent waste. Recover TEA via distillation .

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